molecular formula C14H17ClN2O2S B1197150 N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide CAS No. 81705-04-6

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide

Cat. No. B1197150
CAS RN: 81705-04-6
M. Wt: 312.8 g/mol
InChI Key: JJQKICOADUKSNS-UHFFFAOYSA-N
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Description

“N-(4-aminobutyl)-N-ethylisoluminol” and “N-(4-aminobutyl)acetamide” are chemical compounds used in various applications. The former is often used as a chemiluminescence reagent , while the latter is used in laboratory chemicals .


Synthesis Analysis

“N-(4-aminobutyl)-N-ethylisoluminol” has been synthesized via a hydrothermal reaction and π–π stacking . Another study developed a chemiluminescent aptasensor using biotinylated CAP aptamer-functionalized magnetic nanoparticles (MNPs) as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures (AuNFs) as signal probes .


Molecular Structure Analysis

The molecular formula for “N-(4-aminobutyl)acetamide” is C6H14N2O with a molecular weight of 130.19 .


Chemical Reactions Analysis

“N-(4-aminobutyl)-N-ethylisoluminol” exhibits excellent chemiluminescence activity when reacted with H2O2 in alkaline solution . It’s also been used in a chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk .


Physical And Chemical Properties Analysis

“N-(4-aminobutyl)acetamide” is a liquid at 20 degrees Celsius .

Scientific Research Applications

  • Sulfonamides, including derivatives like N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide, have been studied as inhibitors of the enzyme carbonic anhydrase, particularly the tumor-associated isozyme IX. This has implications for their use as potential antitumor agents (Ilies et al., 2003).

  • The sulfonamide group, a key structural component of this compound, is widely used in medicinal chemistry, appearing in many drugs. It is especially relevant in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These compounds, derived from 4-aminobenzenesulfonamide, demonstrate the essential nature of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).

  • Sulfonamide-focused libraries have been evaluated for their antitumor properties, including derivatives like N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide. They have been used in cell-based antitumor screens and shown potential as cell cycle inhibitors in cancer cell lines (Owa et al., 2002).

  • Sulfonamides have been explored as antimicrobial and anti-inflammatory agents. Their structural elucidation and biological potential have been studied, demonstrating their efficacy against certain bacterial strains (Hussain et al., 2022).

  • The sulfonamide group has been examined for its role in drug-induced hypersensitivity and skin rashes, often associated with sulfonamide antibacterials. This research highlights the safety and importance of the sulfonamide group in medicinal chemistry (Smith & Jones, 2008).

  • Sulfonamide drugs have been investigated for their interactions with tubulin, a protein involved in cell division. These studies are crucial for understanding the mechanisms of action of potential anticancer drugs containing the sulfonamide group (Banerjee et al., 2005).

Safety And Hazards

“N-(4-aminobutyl)-N-ethylisoluminol” should be stored under inert gas and away from heat and sources of ignition. It’s not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

“N-(4-aminobutyl)-N-ethylisoluminol” functionalized graphene composite (ABEI-GC) has been synthesized for the first time and shows promise for constructing biosensors and bioassays due to its good magnetic properties, unique chemiluminescence performance, and good stability .

properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16/h3-7,10,17H,1-2,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKICOADUKSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002136
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide

CAS RN

81705-04-6
Record name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81705-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Ono, J Sato, H Suzuki, M Sawada - International Journal of Molecular …, 2023 - mdpi.com
Extracellular vesicles, such as microvesicles (LEV) and exosomes (SEV), play an important role in intercellular signaling by encapsulating functional molecules and delivering them to …
Number of citations: 6 www.mdpi.com
K Ono, M Niwa, H Suzuki, NB Kobayashi, T Yoshida… - Cells, 2022 - mdpi.com
Signal peptides (SPs) and their fragments play important roles as biomarkers and substances with physiological functions in extracellular fluid. We previously reported that SP fragments …
Number of citations: 1 www.mdpi.com
T Arai - tcichemicals.com
As symbolized by awarding of the 2001 Nobel Prize in chemistry to KB Sharpless, R. Noyori, and WS Knowles, the catalytic synthesis of chiral molecules is of crucial importance in fine …
Number of citations: 2 www.tcichemicals.com
D Kim, J Song, S Lee, J Jung, W Jang - International Journal of Molecular …, 2021 - mdpi.com
Systemic juvenile idiopathic arthritis (sJIA) is a rare subtype of juvenile idiopathic arthritis, whose clinical features are systemic fever and rash accompanied by painful joints and …
Number of citations: 5 www.mdpi.com

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